molecular formula C21H14N2O3 B086115 1-Amino-5-benzoylaminoanthraquinone CAS No. 117-06-6

1-Amino-5-benzoylaminoanthraquinone

Cat. No. B086115
CAS RN: 117-06-6
M. Wt: 342.3 g/mol
InChI Key: FWEQPMZEKHHFTB-UHFFFAOYSA-N
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Patent
US04659831

Procedure details

55 parts of 1-benzamido-4-bromoanthraquinone, 45 parts of 1-amino-5-benzamidoanthraquinone, 10 parts of sodium carbonate and 1.4 parts of copper(I) chloride are suspended in 550 parts of nitrobenzene. With stirring, the mixture is heated to 190° C. and then a further 1.3 parts of copper(I) chloride are added. The reaction mixture is heated to 205° C. and stirred for 3 hours at this temperature while distilling off the water of reaction. The batch is then heated to 215° C. and the pressure rises to about 1 bar. Stirring is continued for another 2 hours under these conditions. The reaction mixture is then slightly cooled and the nitrobenzene is removed by distillation. The reaction product is dried, affording about 85 parts of anthrimide, which can be converted into a brown vat dye by carbazolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N[C:10]1[C:23]2[C:22](=[O:24])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:25])[C:14]=2[C:13](Br)=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.[NH2:27][C:28]1[C:41]2[C:40](=[O:42])[C:39]3[C:34](=[C:35](NC(=O)C4C=CC=CC=4)[CH:36]=[CH:37][CH:38]=3)[C:33](=[O:52])[C:32]=2[CH:31]=[CH:30][CH:29]=1.C(=O)([O-])[O-].[Na+].[Na+].[N+](C1C=CC=CC=1)([O-])=O>[Cu]Cl>[CH:12]1[CH:13]=[C:14]2[C:15]([C:16]3[CH:17]=[CH:18][CH:19]=[C:20]([NH:27][C:28]4[C:41]5[C:40]([C:39]6[C:34]([C:33](=[O:52])[C:32]=5[CH:31]=[CH:30][CH:29]=4)=[CH:35][CH:36]=[CH:37][CH:38]=6)=[O:42])[C:21]=3[C:22](=[O:24])[C:23]2=[CH:10][CH:11]=1)=[O:25] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NC(C1=CC=CC=C1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 205° C.
STIRRING
Type
STIRRING
Details
stirred for 3 hours at this temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
while distilling off
CUSTOM
Type
CUSTOM
Details
the water of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The batch is then heated to 215° C.
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then slightly cooled
CUSTOM
Type
CUSTOM
Details
the nitrobenzene is removed by distillation
CUSTOM
Type
CUSTOM
Details
The reaction product is dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.